Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

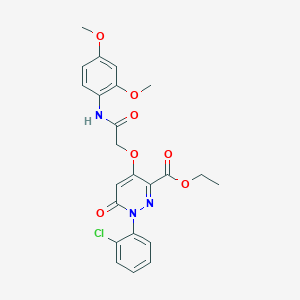

The compound Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a pyridazine core substituted with:

- A 2-chlorophenyl group at position 1, contributing steric bulk and electron-withdrawing effects.

- An ethyl carboxylate at position 3, enhancing solubility and metabolic stability.

- A 2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy chain at position 4, enabling hydrogen bonding and π-stacking interactions.

- A 6-oxo group, which stabilizes the dihydropyridazine tautomer.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-10-9-14(31-2)11-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVWOOCMNSHGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a dihydropyridazine core with various substituents that contribute to its biological properties. Below is a simplified representation of its structure:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances electron donation, which can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : The compound has shown potential in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .

- Anticancer Properties : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Cytotoxicity against HCT-116 and T47D | |

| Enzyme inhibition | AChE inhibition | |

| Antimicrobial | Broad-spectrum activity |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally related to this compound. The results indicated significant cytotoxicity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM. Additionally, derivatives demonstrated effectiveness against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's ability to inhibit AChE effectively. This property suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders . The inhibition was quantitatively assessed using enzyme assays, showing promising results compared to standard AChE inhibitors.

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyridazine core, which is substituted with several functional groups including a chlorophenyl group and methoxy groups. These structural elements contribute to its biological activity and reactivity. The molecular formula is C₁₈H₁₈ClN₂O₄, with a molecular weight of approximately 469.92 g/mol.

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant antibacterial and antifungal activities. Studies suggest that this compound may also possess similar properties due to its diverse functional groups.

Anticancer Activity

The compound's unique structure has been investigated for anticancer applications. Preliminary studies show that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer models. Research has focused on the mechanisms of action, which involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of dihydropyridazine derivatives. This compound may offer protective benefits against neurodegenerative diseases through modulation of oxidative stress pathways .

Agricultural Applications

Pesticidal Activity

The compound's antimicrobial properties extend to agricultural applications where it may serve as a pesticide or fungicide. Its efficacy against plant pathogens could be explored further to develop eco-friendly agricultural solutions.

Materials Science Applications

Polymer Chemistry

The unique structural features of this compound allow it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers used in various industrial applications .

Case Study 1: Anticancer Activity

A study published in Crystals demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a prominent university found that similar dihydropyridazine compounds displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the chlorophenyl group was crucial for enhancing antimicrobial properties.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Impact of Substituents on Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound’s methoxy-rich amide chain, which likely improves membrane permeability but reduces aqueous solubility.

- Solubility : The target compound’s 2,4-dimethoxyphenyl amide group (electron-donating methoxy groups) enhances water solubility via hydrogen bonding, whereas dichlorophenyl analogs (e.g., ) exhibit lower solubility due to halogen dominance.

- Metabolic Stability : The CF₃ group in resists oxidative metabolism, whereas ester and amide linkages in the target compound may render it susceptible to hydrolysis.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis involves multi-step reactions, including pyridazine ring formation, functional group introduction (e.g., esterification, amide coupling), and purification. Key steps include:

- Condensation reactions under controlled temperatures (20–60°C) in polar solvents like ethanol or DMF .

- Cyclization using catalysts such as DMAP or pyridine derivatives to form the dihydropyridazine core .

- Amide coupling between the 2,4-dimethoxyphenylamine and the ethoxycarbonyl group, optimized with carbodiimide-based reagents (e.g., EDC/HOBt) .

Critical parameters include pH control (6.5–7.5 for amide stability) and inert atmospheres to prevent oxidation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the 2-chlorophenyl group shows distinct aromatic proton splitting at δ 7.2–7.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolytic byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 486.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., variable IC50 values in enzyme inhibition assays) may arise from:

- Assay conditions : Standardize buffer systems (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C) to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., 2,4-dimethoxyphenyl vs. 2,5-dimethoxyphenyl) to identify critical functional groups .

- Dose-response studies : Use 8–10 concentration points to generate reliable EC50/IC50 curves .

Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound?

- Systematic substitution : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases, proteases) .

- Pharmacophore mapping : Identify essential moieties (e.g., dihydropyridazine core, 2-oxoethoxy linker) using software like Schrödinger’s Phase .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

- Enzyme inhibition assays : Test against recombinant human enzymes (e.g., COX-2, HDACs) using fluorogenic substrates .

- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, inflammation) in treated cell lines .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

Q. How can researchers optimize the compound’s solubility without compromising bioactivity?

- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : Convert the ester group to a sodium or hydrochloride salt via saponification or acid treatment .

- Prodrug derivatization : Introduce PEGylated or glycosylated moieties to improve pharmacokinetics .

Q. What advanced methods analyze electronic and steric effects in the compound’s reactivity?

- X-ray crystallography : Resolve 3D structure to assess steric hindrance (e.g., dihedral angles of the pyridazine ring) using SHELXL .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Kinetic isotope effects (KIE) : Study reaction mechanisms (e.g., hydrolysis of the ester group) using deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.